REACTION_CXSMILES
|
C1(C)CCC(C(C)C)C([Si]([S:31][Si](C2C(C(C)C)CCC(C)C2)(C2C(C(C)C)CCC(C)C2)C2C(C(C)C)CCC(C)C2)(C2C(C(C)C)CCC(C)C2)C2C(C(C)C)CCC(C)C2)C1.C[O-].[Na+].[CH3:67][N:68]([CH3:80])[CH2:69][CH2:70][O:71][C:72]1[CH:79]=[CH:78][CH:77]=[CH:76][C:73]=1[C:74]#[N:75]>CN1CCN(C)C1=O>[CH3:67][N:68]([CH3:80])[CH2:69][CH2:70][O:71][C:72]1[CH:79]=[CH:78][CH:77]=[CH:76][C:73]=1[C:74]([NH2:75])=[S:31] |f:1.2|
|
Name
|
trimenthylsilyl sulfide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)[Si](C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)S[Si](C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)C1CC(CCC1C(C)C)C)C
|
Name
|
sodium methoxide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=C(C#N)C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(N(CC1)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CN(CCOC1=C(C(=S)N)C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |